Cbl-b-IN-16

Description

BenchChem offers high-quality Cbl-b-IN-16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbl-b-IN-16 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

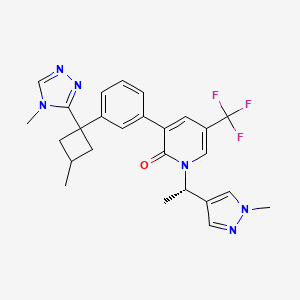

Molecular Formula |

C26H27F3N6O |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

3-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-1-[(1S)-1-(1-methylpyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-one |

InChI |

InChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1 |

InChI Key |

QRNMXYQPWPALPI-SFFMRIQBSA-N |

Isomeric SMILES |

CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)[C@@H](C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |

Origin of Product |

United States |

Foundational & Exploratory

Cbl-b-IN-16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbl-b-IN-16, a potent and orally active inhibitor of the E3 ubiquitin ligase Cbl-b. This document summarizes key product information, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Product Information

Cbl-b-IN-16 (also referred to as compound 31) is a small molecule inhibitor of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of T-cell activation.[1][2][3] By inhibiting Cbl-b, Cbl-b-IN-16 enhances T-cell receptor (TCR) signaling, leading to increased cytokine production and anti-tumor activity.[1][2] Mechanistically, Cbl-b-IN-16 is an allosteric inhibitor that binds to Cbl-b and locks it in an inactive conformation, thereby preventing its E3 ligase activity.[3]

Quantitative Data

The following tables summarize the key quantitative data for Cbl-b-IN-16, facilitating easy comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity

| Parameter | Value (nM) | Description |

| IC50 (Cbl-b) | 30 | Half-maximal inhibitory concentration against Cbl-b E3 ligase activity.[1][3] |

| IC50 (Cbl-b autoubiquitination) | 63 | Half-maximal inhibitory concentration for the autoubiquitination of Cbl-b.[1] |

| IC50 (ubiquitin transfer to Zap-70) | 84 | Half-maximal inhibitory concentration for the transfer of ubiquitin to the substrate Zap-70.[1] |

Table 2: Cellular Activity

| Parameter | Value (nM) | Cell Line/System | Description |

| EC50 (IL-2 production) | 230 | Hu-T-cells | Half-maximal effective concentration for the induction of Interleukin-2 production.[1][3] |

| EC50 (pPLCγ1 levels) | 610 | Hu-T-cells | Half-maximal effective concentration for the upregulation of phosphorylated PLCγ1.[1] |

Signaling Pathway

Cbl-b is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, Cbl-b would normally ubiquitinate key downstream signaling proteins, such as Zap-70 and the p85 subunit of PI3K, targeting them for degradation and thereby dampening the activation signal. Cbl-b-IN-16 inhibits this process, leading to sustained signaling and enhanced T-cell activation.

References

Cbl-b-IN-16: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Safety, Handling, and Experimental Use of a Potent Cbl-b Inhibitor

This technical guide provides comprehensive information on the Cbl-b inhibitor, Cbl-b-IN-16, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the safety and handling procedures, summarizes key quantitative data, and provides detailed experimental protocols and the underlying signaling pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Cbl-b-IN-16 is not publicly available, the following guidelines are based on standard laboratory practices for handling chemical compounds of this nature. It is imperative to handle Cbl-b-IN-16 with care in a controlled laboratory environment.

1.1. General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.

1.2. Storage and Disposal:

-

Storage: Store Cbl-b-IN-16 in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's instructions for optimal storage temperature.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

1.3. First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Quantitative Data Summary

Cbl-b-IN-16 is a potent and orally active inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2] Its inhibitory activity has been characterized in various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cbl-b inhibition) | 30 nM | Biochemical Assay | [2] |

| IC₅₀ (Cbl-b autoubiquitination) | 63 nM | Biochemical Assay | [2] |

| IC₅₀ (Zap-70 ubiquitin transfer) | 84 nM | Biochemical Assay | [2] |

| EC₅₀ (IL-2 production) | 230 nM | HuT-78 cells | [2] |

| EC₅₀ (pPLCγ1 upregulation) | 0.61 µM | HuT-78 cells | [2] |

Mechanism of Action and Signaling Pathways

Cbl-b is a crucial intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[3][4] By inhibiting Cbl-b, Cbl-b-IN-16 effectively lowers the activation threshold of T-cells, leading to enhanced immune responses against tumors.[1][3]

The primary mechanism of Cbl-b inhibition involves preventing the ubiquitination and subsequent degradation of key signaling proteins downstream of the TCR.[3] This leads to the sustained activation of pathways crucial for T-cell proliferation and cytokine production.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of Cbl-b inhibitors like Cbl-b-IN-16. These should be adapted and optimized for specific experimental conditions.

In Vitro IL-2 Production Assay in Jurkat T-Cells

This assay measures the ability of Cbl-b-IN-16 to induce IL-2 production, a key cytokine in T-cell activation.

Methodology:

-

Cell Culture: Culture Jurkat T-cells in appropriate media and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well.

-

Compound Preparation: Prepare a serial dilution of Cbl-b-IN-16 in culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Treatment: Add the diluted Cbl-b-IN-16 to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Western Blot for Phosphorylated PLCγ1

This protocol is used to assess the effect of Cbl-b-IN-16 on the phosphorylation of PLCγ1, a key downstream target in the TCR signaling pathway.[2]

Methodology:

-

Cell Treatment: Treat HuT-78 or other suitable T-cell lines with varying concentrations of Cbl-b-IN-16 for a specified time (e.g., 20 minutes).[2]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PLCγ1 (Tyr783) and total PLCγ1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of Cbl-b-IN-16 in a mouse model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma) into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer Cbl-b-IN-16 orally at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

This technical guide provides a foundational understanding of Cbl-b-IN-16 for its safe and effective use in a research setting. For further details, it is recommended to consult the primary literature and the manufacturer's product information.

References

Cbl-b-IN-16: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b). As a crucial negative regulator of T-cell activation, Cbl-b has emerged as a promising therapeutic target in immuno-oncology. Inhibition of Cbl-b can enhance anti-tumor immunity by unleashing the full potential of T-cells. This technical guide provides a comprehensive overview of the physical and chemical properties of Cbl-b-IN-16, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the Cbl-b signaling pathway.

Physical and Chemical Properties

Cbl-b-IN-16 is a small molecule designed for high affinity and specificity towards Cbl-b. The following table summarizes its key physical and chemical properties based on available data.

| Property | Value | Reference |

| IUPAC Name | Not publicly available | - |

| CAS Number | Not publicly available | - |

| Molecular Formula | C26H27N5O4 | [1] |

| Molecular Weight | 496.53 g/mol | [1] |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in DMSO | General knowledge |

| Storage | Store at -20°C | General knowledge |

| IC50 (Cbl-b) | 30 nM | [2] |

| EC50 (IL-2 production in Hu-T-cells) | 230 nM | [2] |

| IC50 (Cbl-b autoubiquitination) | 63 nM | [2] |

| IC50 (ubiquitin transfer to Zap-70) | 84 nM | [2] |

Cbl-b Signaling Pathway and Mechanism of Action of Cbl-b-IN-16

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in negatively regulating T-cell receptor (TCR) signaling.[3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of key downstream effectors such as Zap-70. Cbl-b targets these activated signaling proteins for ubiquitination, which can lead to their proteasomal degradation or altered function, thereby dampening the T-cell response.[4] Cbl-b-IN-16 exerts its therapeutic effect by inhibiting the E3 ligase activity of Cbl-b. This prevents the ubiquitination of downstream targets like Zap-70, leading to sustained TCR signaling, enhanced T-cell activation, and proliferation.[2]

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of Cbl-b-IN-16.

Cbl-b Autoubiquitination Assay (Luminescent)

This assay measures the autoubiquitination activity of Cbl-b, a process where Cbl-b catalyzes the attachment of ubiquitin to itself. Inhibition of this process is a key indicator of Cbl-b inhibitor potency. The following is a general protocol based on the principles of the Lumit™ Immunoassay.[5]

Materials:

-

Recombinant human E1 (UBE1), E2 (UbcH5b), and GST-tagged Cbl-b

-

Biotinylated ubiquitin

-

ATP

-

Cbl-b-IN-16

-

Lumit™ Immunoassay reagents (Anti-GST-SmBiT, Streptavidin-LgBiT, Substrate)

-

96-well white assay plates

-

Plate reader capable of measuring luminescence

Method:

-

Prepare a reaction mixture containing 42 nM UBE1, 244 nM UbcH5b, 20 µM ATP, and biotinylated ubiquitin in reaction buffer.[5]

-

Prepare serial dilutions of Cbl-b-IN-16 in DMSO, followed by dilution in reaction buffer.

-

In a 96-well plate, add 10 µL of the reaction mixture, 10 µL of GST-Cbl-b dilution, and 5 µL of the Cbl-b-IN-16 dilution (or vehicle control).

-

Incubate the plate at 37°C for 4 hours with shaking.[5]

-

Add 20 µL of a detection mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT.[5]

-

Incubate at room temperature for 30 minutes with shaking.[5]

-

Add 10 µL of Lumit™ Detection Substrate.[5]

-

Incubate for 2 minutes with shaking and read the luminescence.[5]

-

Calculate the IC50 value of Cbl-b-IN-16 by plotting the luminescence signal against the inhibitor concentration.

Zap-70 Ubiquitination Assay (Western Blot)

This assay determines the ability of Cbl-b to ubiquitinate its substrate, Zap-70, and the inhibitory effect of Cbl-b-IN-16 on this process.

Materials:

-

Recombinant human Cbl-b, Zap-70, E1, E2, and ubiquitin

-

ATP

-

Cbl-b-IN-16

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Zap-70, anti-ubiquitin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Method:

-

Set up in vitro ubiquitination reactions in a total volume of 30 µL containing reaction buffer, E1 (e.g., 100 nM), E2 (e.g., 500 nM), Cbl-b (e.g., 200 nM), Zap-70 (e.g., 500 nM), and ubiquitin (e.g., 10 µM).

-

Add Cbl-b-IN-16 at various concentrations (or vehicle control).

-

Initiate the reaction by adding ATP (e.g., 2 mM) and incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Zap-70 or anti-ubiquitin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system. A ladder of higher molecular weight bands for Zap-70 in the absence of the inhibitor indicates ubiquitination.

Cbl-b Phosphorylation Assay (Western Blot)

This assay is used to assess the phosphorylation status of Cbl-b in response to cellular stimulation and the effect of Cbl-b-IN-16. Cbl-b-IN-16 has been shown to inhibit the phosphorylation of Cbl-b.[2]

Materials:

-

T-cell line (e.g., Jurkat)

-

Cell culture medium and supplements

-

Cbl-b-IN-16

-

Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, running buffer, and PVDF membrane

-

Blocking buffer

-

Primary antibodies (anti-phospho-Cbl-b, anti-total-Cbl-b)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Stripping buffer

Method:

-

Culture Jurkat T-cells to the desired density.

-

Pre-treat the cells with various concentrations of Cbl-b-IN-16 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with an anti-phospho-Cbl-b antibody overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cbl-b.

Conclusion

Cbl-b-IN-16 is a valuable research tool for investigating the role of Cbl-b in immune regulation and for the development of novel cancer immunotherapies. This technical guide provides essential information on its properties and methodologies for its in vitro characterization. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further elucidating the biological effects of this promising Cbl-b inhibitor. Further studies are warranted to explore its full therapeutic potential.

References

- 1. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

Cbl-b-IN-16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbl-b-IN-16, a potent and orally active inhibitor of the E3 ubiquitin ligase Cbl-b. This document consolidates key data, outlines relevant experimental methodologies, and illustrates the critical signaling pathways influenced by this compound.

Core Compound Data

Cbl-b-IN-16 is a significant tool for researchers investigating immunomodulatory therapies, particularly in the context of oncology. Its ability to inhibit Cbl-b leads to enhanced T-cell activation and anti-tumor responses.

| Parameter | Value | Reference |

| Product Name | Cbl-b-IN-16 | --INVALID-LINK-- |

| Catalog Number | HY-163194 | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₂₇F₃N₆O | [1] |

| Molecular Weight | 496.53 g/mol | [1] |

| IC₅₀ (Cbl-b) | 30 nM | [1] |

| EC₅₀ (IL-2 production in Hu-T-cells) | 230 nM | [1] |

| Mechanism of Action | Inhibits Cbl-b autoubiquitination and ubiquitin transfer to Zap-70.[1] |

Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b is a crucial negative regulator of T-cell activation, acting as a gatekeeper to prevent excessive immune responses.[2][3] Inhibition of Cbl-b by compounds like Cbl-b-IN-16 effectively "releases the brakes" on T-cells, enhancing their ability to mount an anti-tumor response. The following diagram illustrates the central role of Cbl-b in the T-cell receptor (TCR) signaling cascade.

Experimental Protocols

The evaluation of Cbl-b inhibitors like Cbl-b-IN-16 involves a variety of biochemical and cell-based assays. Below are outlines of key experimental methodologies.

Cbl-b Auto-ubiquitination Assay (TR-FRET)

This assay measures the E3 ligase activity of Cbl-b by quantifying its auto-ubiquitination.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[4] In this assay, GST-tagged Cbl-b is incubated with biotin-labeled ubiquitin, E1 and E2 enzymes, and ATP. A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor) are added. When Cbl-b becomes biotin-ubiquitinated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[5] Cbl-b inhibitors will disrupt this process, leading to a decrease in the FRET signal.

Workflow:

T-Cell Activation Assay (IL-2 Production)

This cell-based assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.

Principle: Inhibition of Cbl-b in T-cells, such as Jurkat T-cells (Hu-T-cells), enhances T-cell receptor signaling and leads to the increased production and secretion of cytokines like Interleukin-2 (IL-2).[1] The amount of secreted IL-2 can be quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

Methodology:

-

Cell Culture: Culture Jurkat T-cells under standard conditions.

-

Treatment: Treat the cells with varying concentrations of Cbl-b-IN-16.

-

Stimulation: Stimulate the T-cells to activate the TCR pathway (e.g., using anti-CD3 and anti-CD28 antibodies).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.

-

Quantification: Collect the cell supernatant and measure the concentration of IL-2 using a commercially available ELISA kit.

-

Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ value.

Conclusion

Cbl-b-IN-16 is a valuable research tool for dissecting the Cbl-b signaling pathway and for the development of novel immunotherapies. Its well-characterized in vitro activity and oral availability make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols described herein provide a framework for researchers to evaluate the efficacy and mechanism of action of Cbl-b inhibitors.

References

Methodological & Application

Application Notes for Cbl-b-IN-16: An In Vitro Evaluation of a Novel E3 Ligase Inhibitor

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T lymphocytes and NK cells.[1][2][3] By targeting various signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a crucial threshold for immune cell activation, thereby preventing excessive inflammatory responses and maintaining immunological tolerance.[1][3][4] Dysregulation of Cbl-b function has been implicated in autoimmune diseases and cancer. Consequently, the inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[5] Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of Cbl-b. This document provides detailed protocols for the in vitro characterization of Cbl-b-IN-16.

Mechanism of Action

Cbl-b, a member of the Cbl family of proteins, contains a highly conserved N-terminal tyrosine kinase binding (TKB) domain, a RING finger domain responsible for its E3 ligase activity, and a C-terminal ubiquitin-associated (UBA) domain.[2][4] Cbl-b exerts its regulatory function by recognizing phosphorylated tyrosine residues on target proteins via its TKB domain. This interaction leads to the recruitment of an E2 ubiquitin-conjugating enzyme to the RING domain, facilitating the transfer of ubiquitin to the substrate protein.[2] This ubiquitination can mark the protein for proteasomal degradation or alter its cellular localization and function.[5] Cbl-b-IN-16 has been shown to inhibit the autoubiquitination of Cbl-b and the subsequent ubiquitin transfer to its substrates, such as Zap-70.[6]

Cbl-b Signaling Pathway in T-Cells

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies of Cbl-b Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo applications of Cbl-b inhibitors in animal models of cancer, with a focus on the orally bioavailable inhibitor NX-1607. The protocols outlined below are based on preclinical studies in syngeneic mouse models and are intended to serve as a guide for researchers investigating the anti-tumor efficacy and immunological mechanisms of Cbl-b inhibition.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells. By inhibiting Cbl-b, the threshold for immune cell activation is lowered, leading to a more robust anti-tumor immune response. Small molecule inhibitors of Cbl-b, such as NX-1607, have demonstrated significant anti-tumor activity in various preclinical cancer models. These compounds offer a promising therapeutic strategy, both as monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.

Cbl-b Signaling Pathway

The diagram below illustrates the central role of Cbl-b in negatively regulating T cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates key downstream signaling proteins, leading to their degradation and subsequent T cell anergy or hyporesponsiveness. Inhibition of Cbl-b prevents this degradation, thereby promoting T cell activation, proliferation, and effector function.

Caption: Cbl-b negatively regulates T-cell activation by targeting signaling proteins for degradation.

In Vivo Efficacy of Cbl-b Inhibitors: Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of the Cbl-b inhibitor NX-1607 in various syngeneic mouse tumor models.

Table 1: Anti-Tumor Efficacy of NX-1607 in Syngeneic Mouse Models

| Animal Model | Tumor Type | Treatment | Dosing Regimen | Outcome |

| BALB/c Mice | CT26 Colon Carcinoma | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[1] |

| BALB/c Mice | CT26 Colon Carcinoma | NX-1607 + anti-PD-1 | 30 mg/kg, oral, daily (NX-1607) | Enhanced tumor growth inhibition and survival compared to single agents[1] |

| BALB/c Mice | 4T1 Triple Negative Breast Cancer | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[2] |

| BALB/c Mice | A20 B-cell Lymphoma | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[2] |

| C57BL/6 Mice | MC38 Colon Carcinoma | NX-1607 | Not specified | Significant tumor growth inhibition[3] |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors Treated with NX-1607

| Metric | Vehicle Control | NX-1607 (30 mg/kg) | Fold Change |

| Total TILs (per gram of tumor) | Baseline | Increased | Significant Increase[1] |

| CD8+ T cells (% of CD45+ leukocytes) | Baseline | Increased | Significant Increase[1] |

| Total CD8+ T cells (per gram of tumor) | Baseline | Increased | Significant Increase[1] |

| CD8+ T cell to Treg Ratio | Baseline | ~2x Increase | ~2-fold[2] |

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with Cbl-b inhibitors.

Protocol 1: Syngeneic Tumor Model Establishment and In Vivo Efficacy Study

This protocol describes the establishment of a subcutaneous syngeneic tumor model and the subsequent evaluation of a Cbl-b inhibitor's anti-tumor efficacy.

Materials:

-

Syngeneic tumor cells (e.g., CT26, MC38, 4T1, A20)

-

Appropriate mouse strain (e.g., BALB/c, C57BL/6)

-

Sterile PBS

-

Cbl-b inhibitor (e.g., NX-1607) formulated for oral gavage

-

Vehicle control

-

Calipers

-

Animal handling and restraint equipment

-

Oral gavage needles

Procedure:

-

Cell Culture and Preparation: Culture tumor cells according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the Cbl-b inhibitor (e.g., NX-1607 at 30 mg/kg) or vehicle control orally via gavage daily for the duration of the study.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.

Protocol 2: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the procedure for isolating TILs from tumor tissue for subsequent analysis by flow cytometry.

Materials:

-

Tumor-bearing mice from the efficacy study

-

RPMI-1640 medium

-

Collagenase D

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

70 µm cell strainers

-

Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3)

-

Flow cytometer

Procedure:

-

Tumor Excision: At the end of the efficacy study, euthanize the mice and excise the tumors.

-

Tumor Dissociation: Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.

-

Cell Staining: Wash the cells and stain with a cocktail of fluorescently-labeled antibodies against immune cell markers.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations within the tumor microenvironment.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo study workflow for evaluating a Cbl-b inhibitor.

Caption: Workflow for in vivo evaluation of a Cbl-b inhibitor in a syngeneic mouse tumor model.

References

Application Notes and Protocols for Cbl-b-IN-16 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and Natural Killer (NK) cell activation.[1][2][3][4][5] Its inhibition presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][6][7][8] Cbl-b-IN-16 is a potent and orally active inhibitor of Cbl-b, demonstrating significant anti-tumor activity in various preclinical mouse tumor models.[9] These application notes provide detailed protocols for the use of Cbl-b-IN-16 (exemplified by the well-characterized inhibitor NX-1607) in syngeneic mouse tumor models, offering a guide for researchers investigating its therapeutic potential.

Mechanism of Action

Cbl-b acts as a negative regulator of immune responses by ubiquitinating key signaling proteins in T cells and NK cells, marking them for degradation.[7] This process dampens the activation of these immune cells. Cbl-b inhibitors, such as Cbl-b-IN-16, block this E3 ligase activity.[9] The inhibition of Cbl-b leads to the sustained activation of T cells and NK cells, enhancing their ability to recognize and eliminate cancer cells.[5][7] This results in a more robust anti-tumor immune response, as evidenced by increased infiltration of activated T cells and NK cells into the tumor microenvironment.[1][2][3]

Quantitative Data Summary

The following tables summarize the efficacy of a Cbl-b inhibitor (NX-1607) in various syngeneic mouse tumor models.

Table 1: Single-Agent Anti-Tumor Efficacy of Cbl-b Inhibitor (NX-1607)

| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |

| CT26 (Colorectal) | BALB/c | 10 or 30 mg/kg, PO, QD | Day 9 to Day 25 | Significant tumor growth inhibition (71% at 30 mg/kg) | [10] |

| 4T1 (Triple-Negative Breast) | BALB/c | 10 or 30 mg/kg, PO, QD | Day 7 to Day 32 | Reduced tumor volume and prolonged survival | [3][5] |

| A20 (B Cell Lymphoma) | BALB/c | 3, 10, 30, or 60 mg/kg, PO, QD | Started on Day 3 | Dose-dependent tumor regression; complete responses observed | [1] |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) following Cbl-b Inhibitor Treatment

| Tumor Model | Treatment | Key Findings | Reference |

| CT26 | 30 mg/kg NX-1607, PO, QD | Increased CD3+, CD4+, and CD8+ T-cell infiltration; Increased CD8+/Treg ratio | [10] |

| A20 | 30 mg/kg NX-1607, PO, QD | Higher expression of activation markers (CD25, CD69, PD-1) and cytotoxic marker (Granzyme B) on CD8+ TILs | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical in vivo study using a Cbl-b inhibitor in a syngeneic mouse tumor model.

Materials

-

Cell Lines: CT26 (colorectal carcinoma), 4T1 (triple-negative breast cancer), or A20 (B cell lymphoma)

-

Animals: 6-8 week old female BALB/c or C57BL/6 mice

-

Cbl-b Inhibitor: Cbl-b-IN-16 (or a specific inhibitor like NX-1607)

-

Vehicle Control: Appropriate vehicle for the inhibitor (e.g., as specified by the manufacturer)

-

Cell Culture Media and Reagents: RPMI-1640, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA

-

Reagents for Tumor Implantation: Phosphate-buffered saline (PBS), Matrigel (optional)

-

Equipment: Laminar flow hood, incubator, centrifuges, syringes and needles, calipers, flow cytometer

Procedure

-

Tumor Cell Culture:

-

Culture tumor cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Passage cells every 2-3 days to maintain logarithmic growth.

-

Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 2 x 10^6 cells/mL).[11]

-

-

Tumor Implantation:

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Endpoint Analysis:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and record their final weight.

-

For immunophenotyping, process the tumors to create single-cell suspensions.

-

Stain the cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, Granzyme B, PD-1).

-

Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor.[6][11]

-

Conclusion

The inhibition of Cbl-b with compounds like Cbl-b-IN-16 represents a promising strategy for cancer immunotherapy. The protocols outlined in these application notes provide a framework for preclinical evaluation of Cbl-b inhibitors in syngeneic mouse tumor models. These studies are essential for understanding the in vivo efficacy, mechanism of action, and immunological effects of these novel therapeutic agents.

References

- 1. nurixtx.com [nurixtx.com]

- 2. researchgate.net [researchgate.net]

- 3. nurixtx.com [nurixtx.com]

- 4. researchgate.net [researchgate.net]

- 5. nurixtx.com [nurixtx.com]

- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

- 8. nimbustx.com [nimbustx.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nurixtx.com [nurixtx.com]

- 11. noblelifesci.com [noblelifesci.com]

Administration and Dosage of Cbl-b Inhibitors in Murine Models: Application Notes and Protocols

Disclaimer: Information regarding a specific compound designated "Cbl-b-IN-16" is not available in the provided search results. The following application notes and protocols are based on the publicly available data for the Cbl-b inhibitor NX-1607 and general research findings from Cbl-b deficient (Cbl-b-/-) mouse models. This information is intended for research purposes and should be adapted and optimized for specific experimental contexts.

Introduction to Cbl-b Inhibition

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1] By blocking Cbl-b activity, the activation threshold of lymphocytes is lowered, leading to increased effector functions and proliferation.[1][3] Preclinical studies using Cbl-b inhibitors like NX-1607 and Cbl-b knockout mice have demonstrated potent anti-tumor activity.[4]

Cbl-b Signaling Pathway

The following diagram illustrates the role of Cbl-b as a negative regulator in T cell activation.

Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules.

In Vivo Administration of Cbl-b Inhibitor NX-1607

Based on preclinical studies with the oral Cbl-b inhibitor NX-1607, the following provides a summary of administration protocols in mouse tumor models.

Quantitative Data Summary

| Parameter | Details | Mouse Models | Reference |

| Compound | NX-1607 | CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (mammary carcinoma) | [5] |

| Formulation | Oral | Not specified | [5] |

| Dosage Range | 10 mg/kg to 30 mg/kg | BALB/c and C57BL/6 mice | [4][5] |

| Administration Route | Oral (PO), daily (QD) | Tumor-bearing mice | [5] |

| Dosing Schedule | Daily for a specified treatment period (e.g., 18-25 days) | CT26, 4T1 tumor models | [4][5] |

| Observed Effects | Dose-dependent anti-tumor activity, increased T and NK cell infiltration and activation in tumors. | CT26, 4T1 tumor models | [4][5] |

Experimental Protocol: Evaluation of NX-1607 in a Syngeneic Mouse Tumor Model (e.g., CT26)

This protocol outlines a typical workflow for assessing the efficacy of an orally administered Cbl-b inhibitor.

Materials:

-

Cbl-b inhibitor (e.g., NX-1607)

-

Vehicle control

-

CT26 colorectal carcinoma cells

-

6-8 week old BALB/c mice

-

Cell culture reagents

-

Calipers for tumor measurement

-

Reagents for flow cytometry and immune profiling (e.g., antibodies, NanoString panels)

Workflow Diagram:

Caption: A typical experimental workflow for in vivo evaluation of a Cbl-b inhibitor.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a volume of approximately 30-50 mm³, randomize mice into treatment and control groups.[5]

-

Drug Administration: Administer NX-1607 orally at the desired dose (e.g., 30 mg/kg) daily.[5] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the treatment period, or when tumors reach a predetermined size, euthanize the mice.

-

Tumor Microenvironment Analysis: Excise tumors for analysis of immune cell infiltration and activation using techniques such as NanoString profiling for gene expression or flow cytometry for specific immune cell populations.[4][5]

Insights from Cbl-b Knockout (Cbl-b-/-) Mice

Studies using Cbl-b deficient mice provide valuable context for understanding the biological effects of Cbl-b inhibition.

| Observation in Cbl-b-/- Mice | Implication for Cbl-b Inhibitor Studies | Reference |

| T cells are hyperactive and have a lower activation threshold. | Cbl-b inhibitors are expected to enhance T cell activation and effector function. | [6] |

| Resistance to regulatory T cell (Treg)-mediated suppression. | Inhibition of Cbl-b may overcome immunosuppressive mechanisms in the tumor microenvironment. | [7] |

| Spontaneous autoimmunity and increased susceptibility to experimental autoimmune encephalomyelitis (EAE). | Potential for autoimmune-related side effects with long-term Cbl-b inhibition should be monitored. | [2][6] |

| Rejection of various experimental tumors. | Supports the rationale for Cbl-b inhibition as a cancer immunotherapy strategy. | [1] |

Conclusion

The administration of Cbl-b inhibitors, exemplified by NX-1607, in murine models is a promising approach for cancer immunotherapy research. The protocols and data presented here, derived from preclinical studies, offer a foundation for designing and executing in vivo experiments. Researchers should carefully consider the specific tumor model, dosage, and analytical methods to effectively evaluate the therapeutic potential of novel Cbl-b inhibitors.

References

- 1. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nurixtx.com [nurixtx.com]

- 5. nurixtx.com [nurixtx.com]

- 6. Cbl-b-Deficient Mice Express Alterations in Trafficking-Related Molecules but Retain Sensitivity to the Multiple Sclerosis Therapeutic Agent, FTY720 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cbl-b Deficiency in Mice Results in Exacerbation of Acute and Chronic Stages of Allergic Asthma [frontiersin.org]

Application Notes and Protocols for Cbl-b-IN-16 in Primary Human T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a major negative regulator of T-cell activation.[1] By ubiquitinating key signaling proteins in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, Cbl-b establishes a crucial threshold for T-cell activation, thereby playing a significant role in maintaining immune tolerance.[2] Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3]

Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for the use of Cbl-b-IN-16 in primary human T-cell cultures to study its effects on T-cell activation, cytokine production, and proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of Cbl-b-IN-16.

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | Cbl-b Inhibition | 30 nM | [4] |

| IC50 | Human | Cbl-b Autoubiquitination | 63 nM | [4] |

| IC50 | Human | Ubiquitin Transfer to Zap-70 | 84 nM | [4] |

| EC50 | Human | IL-2 Production in Hu-T-cells | 230 nM | [4] |

| EC50 | Human | pPLCγ1 Upregulation in Hu-T-cells | 0.61 µM | [4] |

Mechanism of Action

Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and subsequent degradation or functional inactivation. Cbl-b-IN-16 inhibits the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its substrates.[4] This leads to enhanced and sustained signaling downstream of the T-cell receptor, resulting in a lower threshold for T-cell activation, increased cytokine production, and enhanced proliferation.

Experimental Protocols

The following protocols provide a general framework for studying the effects of Cbl-b-IN-16 on primary human T-cells. Optimization of cell numbers, stimulation conditions, and inhibitor concentrations may be required for specific experimental setups.

Protocol 1: Isolation and Culture of Primary Human T-Cells

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute human peripheral blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS.

-

-

Isolation of Primary T-Cells:

-

Isolate total T-cells or specific T-cell subsets (e.g., CD4+ or CD8+) from PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

-

Assess the purity of the isolated T-cells by flow cytometry (typically >95%).

-

-

Cell Culture:

-

Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Protocol 2: T-Cell Activation and Treatment with Cbl-b-IN-16

-

Preparation of Cbl-b-IN-16 Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of Cbl-b-IN-16 in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

T-Cell Stimulation and Treatment:

-

Seed the purified T-cells in a tissue culture plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with Cbl-b-IN-16 at the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM) for 1-2 hours before stimulation. Include a DMSO vehicle control.

-

Stimulate the T-cells with plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., CD28.2, 1-2 µg/mL).

-

Incubate the cells for the desired time period depending on the downstream assay (e.g., 24-48 hours for activation marker analysis, 48-72 hours for cytokine analysis, and 72-96 hours for proliferation assays).

-

Protocol 3: Analysis of T-Cell Activation by Flow Cytometry

-

Cell Staining:

-

After 24-48 hours of stimulation, harvest the T-cells.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain the cells with fluorescently conjugated antibodies against T-cell activation markers (e.g., CD25, CD69, CD71) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.

-

Protocol 4: Measurement of Cytokine Production

-

Sample Collection:

-

After 48-72 hours of stimulation, centrifuge the cell culture plates and collect the supernatants.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.

-

Protocol 5: T-Cell Proliferation Assay

-

CFSE Labeling (prior to stimulation):

-

Wash the purified T-cells with pre-warmed PBS.

-

Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Proliferation Assay:

-

Proceed with T-cell stimulation and treatment with Cbl-b-IN-16 as described in Protocol 2.

-

After 72-96 hours, harvest the cells and analyze the CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

-

Troubleshooting

-

High background T-cell activation in the unstimulated control: This may be due to the quality of the blood donor or the isolation procedure. Ensure all reagents are endotoxin-free.

-

Low T-cell proliferation: Optimize the concentration of anti-CD3/CD28 antibodies and the seeding density of the T-cells.

-

Inconsistent results with Cbl-b-IN-16: Ensure the inhibitor is fully dissolved and used at the appropriate concentrations. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Always include a vehicle (DMSO) control.

Conclusion

Cbl-b-IN-16 is a valuable tool for studying the role of Cbl-b in regulating human T-cell responses. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the effects of this inhibitor on T-cell activation, cytokine secretion, and proliferation in primary human T-cell cultures. These studies can contribute to a better understanding of T-cell biology and the development of novel immunotherapies.

References

Application Notes and Protocols for Cbl-b-IN-16 in Cytokine Production Assays

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of immune responses, particularly in T-lymphocytes.[1][2] It acts as a key immune checkpoint by setting the activation threshold for T-cells.[3] Upon T-cell receptor (TCR) engagement without adequate co-stimulation (e.g., via CD28), Cbl-b targets key signaling proteins like Phospholipase C-γ1 (PLCγ1) and Vav1 for ubiquitination and subsequent degradation, thereby attenuating the signaling cascade required for full T-cell activation.[1][2][4]

Cbl-b-IN-16 is a small molecule inhibitor designed to target the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, Cbl-b-IN-16 effectively lowers the threshold for T-cell activation, leading to enhanced proliferation, survival, and effector functions, even with suboptimal co-stimulation.[5][6] A primary consequence of this enhanced activation is a significant increase in the production of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation, while IFN-γ is a potent pro-inflammatory cytokine central to cell-mediated immunity.

These application notes provide detailed protocols for utilizing Cbl-b-IN-16 to augment IL-2 and IFN-γ production in primary T-cells for research and drug development purposes, including the optimization of adoptive cell therapies.[5]

Mechanism of Action: Cbl-b Inhibition in T-Cell Activation

The following diagram illustrates the central role of Cbl-b in the T-cell activation pathway and the mechanism by which Cbl-b-IN-16 enhances cytokine production.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resource.aminer.org [resource.aminer.org]

Application Notes and Protocols for Flow Cytometry Analysis with Cbl-b-IN-16 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase. It plays a pivotal role in negatively regulating the activation of various immune cells, thereby establishing a threshold for immune responses. Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the effector functions of key immune cell populations, including T cells, Natural Killer (NK) cells, and Dendritic Cells (DCs). Cbl-b-IN-16 is a small molecule inhibitor designed to target Cbl-b, leading to a lowered activation threshold and heightened immune cell responses.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of Cbl-b-IN-16 on T cells, NK cells, and DCs. The included data, derived from studies on Cbl-b inhibition, offer expected outcomes and a framework for interpreting experimental results.

Data Presentation: Expected Effects of Cbl-b Inhibition on Immune Cells

The following tables summarize quantitative data from studies investigating the effects of Cbl-b inhibition or deficiency on various immune cell populations. This data can be used as a benchmark for expected results when treating cells with Cbl-b-IN-16.

Table 1: T Cell Activation and Proliferation

| Parameter | Cell Type | Treatment | Expected Outcome | Reference |

| % CD69+ Cells | CD4+ T Cells | Cbl-b silenced | Significant increase | [1] |

| % CD25+ Cells | CD4+ T Cells | Cbl-b silenced | Significant increase | [1] |

| % Ki-67+ Cells | CD3+ T Cells | Cbl-b Inhibitor (NX-1607) | Significant increase in proliferation | [2] |

| % Tumor Infiltrating CD3+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |

| % Tumor Infiltrating CD4+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |

| % Tumor Infiltrating CD8+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |

Table 2: Natural Killer (NK) Cell Cytotoxicity

| Parameter | Cell Type | Treatment | Expected Outcome | Reference |

| % Cytotoxicity | Human NK Cells | Cbl-b Inhibitor | Significantly higher cytotoxicity against tumor cell lines | [3] |

| IFN-γ Secretion | IL-15-activated primary human NK cells | Cbl-b siRNA | 2.5-fold higher expression compared to control |

Table 3: Dendritic Cell (DC) Phenotype and Function

| Parameter | Cell Type | Condition | Observation | Reference |

| % CD11c+ MHC-II+ cDCs | Splenic DCs | Cbl-b deficiency | Approximately 2-fold increase | [2] |

| CD80, CD86, CD40, MHC-II Expression | Splenic cDCs | Cbl-b deficiency | Similar expression levels to wild-type | [2] |

| T Cell Proliferation | CD4+ T cells co-cultured with DCs | Cbl-b deficient DCs | More vigorous T cell proliferation induced | [2] |

Note: While Cbl-b deficiency in DCs does not appear to alter the expression of common maturation markers, it enhances their ability to stimulate T cell proliferation, suggesting a functional activation.

Signaling Pathways and Experimental Workflow

Cbl-b Signaling Pathway in T Cell Activation

Cbl-b negatively regulates T cell activation by targeting key components of the T Cell Receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination and degradation. Inhibition of Cbl-b with Cbl-b-IN-16 is expected to block this negative regulation, leading to enhanced and sustained T cell activation.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for assessing the impact of Cbl-b-IN-16 on immune cells involves isolation, treatment, stimulation, staining, and acquisition/analysis.

Experimental Protocols

Protocol 1: T Cell Activation Analysis

This protocol details the analysis of T cell activation markers following treatment with Cbl-b-IN-16.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

Cbl-b-IN-16 (and vehicle control, e.g., DMSO)

-

Complete RPMI-1640 medium

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3

-

Anti-CD4

-

Anti-CD8

-

Anti-CD69

-

Anti-CD25

-

Anti-HLA-DR

-

Viability dye (e.g., 7-AAD, Propidium Iodide)

-

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic bead-based negative selection. Resuspend cells in complete RPMI-1640 medium.

-

Cbl-b-IN-16 Treatment: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL. Add Cbl-b-IN-16 at the desired concentration (titration recommended, e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.

-

T Cell Stimulation: Add T cell activation stimuli to the wells. For example, plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Cell Staining: a. Harvest the cells and wash with flow cytometry staining buffer. b. Resuspend the cell pellet in 100 µL of staining buffer containing the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25, -HLA-DR). c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with staining buffer. e. Resuspend the cells in 200 µL of staining buffer and add the viability dye according to the manufacturer's instructions just before analysis.

-

Flow Cytometry: Acquire data on a flow cytometer. Gate on live, single lymphocytes, then on CD3+ T cells. Further, gate on CD4+ and CD8+ subsets to analyze the expression of CD69, CD25, and HLA-DR.

Protocol 2: NK Cell Cytotoxicity and Activation Analysis

This protocol outlines the assessment of NK cell-mediated cytotoxicity and activation marker expression after Cbl-b-IN-16 treatment.

Materials:

-

Isolated NK cells

-

Cbl-b-IN-16 (and vehicle control)

-

Complete RPMI-1640 medium

-

Target tumor cells (e.g., K562) labeled with a fluorescent dye (e.g., CFSE)

-

Flow cytometry staining buffer

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3

-

Anti-CD56

-

Anti-CD107a (for degranulation)

-

Anti-IFN-γ (for intracellular staining)

-

Viability dye

-

Procedure:

-

Cell Preparation: Isolate NK cells from PBMCs using negative selection.

-

Cbl-b-IN-16 Treatment: Resuspend NK cells at 1 x 10^6 cells/mL and treat with Cbl-b-IN-16 or vehicle control for 1-2 hours.

-

Co-culture: Co-culture the treated NK cells with CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate. For degranulation analysis, add anti-CD107a antibody at the beginning of the co-culture.

-

Incubation: Incubate for 4-6 hours at 37°C, 5% CO2. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours.

-

Staining for Cytotoxicity: a. Harvest the cells. b. Add a viability dye that stains dead cells (e.g., 7-AAD). c. Analyze by flow cytometry. The percentage of CFSE-positive, 7-AAD-positive cells represents the target cells killed by NK cells.

-

Staining for Activation Markers: a. Harvest cells and stain for surface markers (CD3, CD56). b. For intracellular IFN-γ, fix and permeabilize the cells according to the manufacturer's protocol, then stain with anti-IFN-γ antibody. c. Analyze by flow cytometry, gating on live, CD3-CD56+ NK cells.

Protocol 3: Dendritic Cell Maturation Analysis

This protocol describes the analysis of DC maturation markers following Cbl-b-IN-16 treatment.

Materials:

-

Monocyte-derived Dendritic Cells (mo-DCs)

-

Cbl-b-IN-16 (and vehicle control)

-

Complete RPMI-1640 medium with GM-CSF and IL-4

-

Maturation stimulus (e.g., LPS)

-

Flow cytometry staining buffer

-

Fluorochrome-conjugated antibodies:

-

Anti-CD11c

-

Anti-HLA-DR

-

Anti-CD80

-

Anti-CD86

-

Anti-CD40

-

Viability dye

-

Procedure:

-

DC Generation: Generate immature mo-DCs by culturing monocytes with GM-CSF and IL-4 for 5-6 days.

-

Cbl-b-IN-16 Treatment: On day 6, treat the immature DCs with Cbl-b-IN-16 or vehicle control for 1-2 hours.

-

Maturation Induction: Add a maturation stimulus such as LPS (100 ng/mL).

-

Incubation: Incubate for 24-48 hours.

-

Cell Staining: a. Harvest the DCs and wash with staining buffer. b. Stain with the antibody cocktail (anti-CD11c, -HLA-DR, -CD80, -CD86, -CD40) for 20-30 minutes at 4°C. c. Wash the cells and resuspend in staining buffer with a viability dye.

-

Flow Cytometry: Acquire data and analyze the expression of maturation markers on the live, single, CD11c+ DC population.

Disclaimer: These protocols provide a general framework. Optimal concentrations of Cbl-b-IN-16, stimuli, and incubation times should be determined empirically for each specific experimental system.

References

Troubleshooting & Optimization

Cbl-b-IN-16 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Cbl-b-IN-1. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cbl-b-IN-1?

A1: The recommended solvent for Cbl-b-IN-1 is DMSO.[1][2] To prepare a stock solution, it is advised to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1]

Q2: What is the maximum achievable concentration of Cbl-b-IN-1 in DMSO?

A2: A concentration of 60 mg/mL (120.33 mM) in DMSO can be achieved.[1][2] To reach this concentration, it may be necessary to use methods such as ultrasonic treatment and warming the solution to 60°C.[1][2]

Q3: How should I store the Cbl-b-IN-1 stock solution?

A3: For optimal stability, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is best to keep the solution at -80°C, which should maintain its integrity for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2]

Q4: I'm observing precipitation in my Cbl-b-IN-1 stock solution. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by warming the tube to 37°C and sonicating it in an ultrasonic bath for a period of time.[2] This issue might also arise if the DMSO used was not anhydrous; always use fresh, high-quality DMSO.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Cbl-b-IN-1.

Issue 1: Poor Solubility or Incomplete Dissolution

Symptoms:

-

Visible particulate matter in the solution after attempting to dissolve the compound.

-

Lower than expected concentration of the final solution.

Possible Causes & Solutions:

| Cause | Solution |

| Inadequate Solvent Quality | Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce solubility.[1] |

| Insufficient Solubilization Effort | For high concentrations, warming the solution to 60°C and using an ultrasonic bath can aid dissolution.[1][2] |

| Incorrect Solvent | Cbl-b-IN-1 has limited solubility in aqueous solutions. DMSO is the recommended solvent. |

Issue 2: Compound Instability or Degradation

Symptoms:

-

Loss of biological activity over time.

-

Changes in the physical appearance of the stock solution (e.g., color change).

Possible Causes & Solutions:

| Cause | Solution |

| Improper Storage | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) use.[2] |

| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] |

| Exposure to Light or Air | While specific data is limited, it is good practice to store inhibitor solutions in amber vials and minimize exposure to air. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Cbl-b-IN-1 Stock Solution

-

Weigh the desired amount of Cbl-b-IN-1 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL solution, add the corresponding volume of DMSO).

-

To aid dissolution, warm the tube to 60°C and sonicate in an ultrasonic water bath until the solution is clear.[1][2]

-

Visually inspect the solution to ensure all particulate matter has dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage.[2]

Visualizations

Cbl-b Signaling Pathway Inhibition

References

How to dissolve Cbl-b-IN-16 for cell culture

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper dissolution and use of Cbl-b-IN-16 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cbl-b-IN-16?

Q2: How do I prepare a stock solution of Cbl-b-IN-16?

A2: To prepare a stock solution, dissolve Cbl-b-IN-16 in 100% DMSO to a concentration of 10 mM or higher. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: My Cbl-b-IN-16 precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic small molecules.[2] To avoid this, it is best to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, to get closer to your final working concentration. Then, add the final diluted DMSO solution to your cell culture medium. Ensure the final concentration of DMSO in your cell culture is low (ideally ≤0.1%) to minimize cytotoxicity.[3] If precipitation still occurs, gentle vortexing or sonication of the final solution may help.[4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental conditions. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.

Q5: How should I store the Cbl-b-IN-16 stock solution?

A5: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Detailed Methodology for Dissolving Cbl-b-IN-16

-

Materials:

-

Cbl-b-IN-16 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

-

-

Procedure for Preparing a 10 mM Stock Solution:

-

Allow the vial of Cbl-b-IN-16 powder to equilibrate to room temperature before opening.

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of Cbl-b-IN-16 (Molecular Weight: to be inserted if found, otherwise use a placeholder and note it), you would add X µL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the vial of Cbl-b-IN-16.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for 10-15 minutes.[1]

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

Workflow for Preparing Working Solutions in Cell Culture

References

Optimizing Cbl-b-IN-16 Concentration: A Technical Support Guide

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Cbl-b-IN-16. Our aim is to help you optimize the concentration of this inhibitor for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Cbl-b-IN-16?

A1: Cbl-b-IN-16 is a small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It functions by targeting key signaling proteins for ubiquitination and subsequent degradation, which dampens immune cell activation.[3] Cbl-b-IN-16 and similar inhibitors lock the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its targets.[4][5] This "release of the brakes" leads to enhanced T cell and NK cell proliferation, cytokine production, and anti-tumor activity.[2][3]

Q2: What are the key signaling pathways affected by Cbl-b inhibition?

A2: Cbl-b primarily targets components of the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[1][6] By inhibiting Cbl-b, you can expect to see increased activation of downstream molecules. Key proteins that are no longer ubiquitinated and degraded include Zap-70, Vav1, and the p85 subunit of PI3K.[7] This leads to enhanced signaling through pathways like the PLCγ1 and MAPK/ERK pathways.[6][8]

Q3: What is a good starting concentration for my in vitro experiments?

A3: A good starting point for in vitro experiments can be guided by the inhibitor's IC50 and EC50 values. For Cbl-b-IN-16, the reported IC50 is 30 nM for Cbl-b inhibition and the EC50 for IL-2 production in Hu-T-cells is 230 nM.[8][9] We recommend performing a dose-response curve starting from a low nanomolar range up to a low micromolar range (e.g., 1 nM to 5 µM) to determine the optimal concentration for your specific cell type and assay. For instance, in an NK cell-mediated cytotoxicity assay, a concentration of 3 µM for a similar Cbl-b inhibitor was found to be effective while maintaining low toxicity.[10]

Q4: I am not seeing the expected effect. What are some common troubleshooting steps?

A4: If you are not observing the expected cellular response, consider the following:

-

Cell Type and Activation State: The effect of Cbl-b inhibition is highly dependent on the cell type and their activation status. Cbl-b's role is most pronounced in the absence of strong co-stimulation (like CD28 signaling).[5] Ensure your experimental setup is appropriate to observe the effects of releasing this negative regulatory brake.

-

Compound Stability and Solubility: Ensure that Cbl-b-IN-16 is properly dissolved and stable in your culture media. Refer to the manufacturer's instructions for recommended solvents and storage conditions.

-

Assay Sensitivity: Your readout may not be sensitive enough to detect subtle changes. Consider using multiple assays to measure different aspects of immune cell activation, such as proliferation, cytokine secretion (e.g., IL-2, IFN-γ), and expression of activation markers (e.g., CD69, CD25).

-

Incubation Time: The kinetics of Cbl-b inhibition and downstream effects can vary. Perform a time-course experiment to identify the optimal duration of inhibitor treatment.

Q5: Are there established protocols for using Cbl-b inhibitors?

A5: While specific protocols are highly dependent on the experiment, here are some general methodologies for key assays:

-

In Vitro Cbl-b Inhibition Assay (HTRF): A common method to determine the IC50 of an inhibitor is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the interaction between Cbl-b and its E2 conjugating enzyme (like UbcH5b) in the presence of ubiquitin. The inhibitor's ability to disrupt this interaction is quantified.[6]

-

Western Blot for Downstream Signaling: To confirm the mechanism of action in cells, you can perform western blotting to detect the phosphorylation of downstream targets. For example, treating Jurkat T cells with a Cbl-b inhibitor should lead to an increase in the phosphorylation of PLCγ1 (at Tyr783).[6][8]

-

Cellular Assays for Immune Activation:

-

IL-2 Production Assay: Jurkat T-cells or primary T-cells can be stimulated (e.g., with anti-CD3 antibodies) in the presence of varying concentrations of Cbl-b-IN-16. After a suitable incubation period (e.g., 6-24 hours), the supernatant can be collected and the concentration of IL-2 measured by ELISA.[8]

-

NK Cell Cytotoxicity Assay: Primary human NK cells can be co-cultured with target tumor cells (e.g., A549). The effect of the Cbl-b inhibitor on the NK cells' ability to lyse the tumor cells can be measured using standard cytotoxicity assays.[10]

-

Quantitative Data Summary

The following tables summarize the available quantitative data for Cbl-b-IN-16 and a related, potent Cbl-b inhibitor, NX-1607.

Table 1: In Vitro Potency of Cbl-b-IN-16

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cbl-b Inhibition) | 30 nM | Biochemical Assay | [8][9] |

| EC50 (IL-2 Production) | 230 nM | Hu-T-cells | [8] |

| IC50 (Cbl-b Autoubiquitination) | 63 nM | Biochemical Assay | [8] |

| IC50 (Zap-70 Ubiquitination) | 84 nM | Biochemical Assay | [8] |